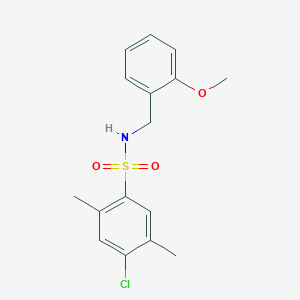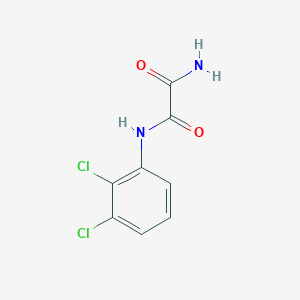
N-(3-氯-4-甲基苯基)-4-(4-吗啉基)苯甲酰胺
描述
Synthesis Analysis
The synthesis of benzamide derivatives often involves condensation reactions, starting with the appropriate benzoic acid or its derivatives. For morpholino-containing benzamides, the process typically includes the reaction of an isocyanato benzene derivative with morpholine or its derivatives. For example, the synthesis of related compounds has been described through the condensation of isocyanato benzene derivatives with morpholine, followed by cyclization with hydrazine hydrate (Ji et al., 2018).
Molecular Structure Analysis
Molecular structure analysis of benzamide compounds can reveal detailed information about their conformation, bonding, and interactions. Crystallographic studies are commonly used to determine the spatial arrangement of atoms within these molecules. For instance, investigations into similar benzamide derivatives have shown distinct crystal structures, which can influence their biological activities and chemical properties (Hao et al., 2017).
Chemical Reactions and Properties
Benzamide derivatives can undergo various chemical reactions, including hydrolysis, amidation, and substitution, depending on the functional groups present in their structure. The reactivity can also be influenced by the presence of the morpholino group, which can participate in nucleophilic substitution reactions or act as a ligand in coordination compounds. The unique structure of benzamides with morpholino groups may lead to specific interactions and reactivity patterns that are significant for their chemical behavior and applications.
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and crystallinity, are crucial for their practical applications. These properties are influenced by the molecular structure, including the presence and position of substituents on the benzene ring. For example, the introduction of chloro and methyl groups can affect the compound's polarity, hydrophobicity, and thermal stability. Studies on related compounds have highlighted how variations in substituents impact these physical properties, guiding the synthesis and application of these molecules (Kariaka et al., 2014).
科学研究应用
抗真菌特性
已合成并表征了 N-苯甲酰基-N'-二烷基硫脲衍生物及其 Co(III) 配合物,包括与 N-(3-氯-4-甲基苯基)-4-(4-吗啉基)苯甲酰胺相关的化合物,显示出对导致重大植物疾病的病原菌的抗真菌活性 (周伟群等,2005)。
抗肿瘤活性
已合成并发现化合物 3-氨基-N-[4-氯-3-(三氟甲基)苯基]-4-吗啉基-1H-吲唑-1-甲酰胺,其与 N-(3-氯-4-甲基苯基)-4-(4-吗啉基)苯甲酰胺具有结构相似性,具有对 A549 和 BGC-823 癌细胞系增殖的独特抑制能力 (季晓等,2018)。
抗抑郁合成
4-氯-N-(3-吗啉基丙基)苯甲酰胺(befol)的合成是一种原创的国产抗抑郁药和一种 A 型可逆 MAO 抑制剂,突出了类似化合物的化学多功能性和药用应用 (N. S. Donskaya 等,2004)。
抗惊厥活性
一项研究对源自环状 β-二羰基前体的 novel enaminones 进行了研究,它与吗啉缩合,表现出强效的抗惊厥活性,但明显缺乏神经毒性,表明吗啉衍生物具有潜在的治疗用途 (I. Edafiogho 等,1992)。
胃动力药
一系列 4-氨基-5-氯-2-甲氧基-和 2-乙氧基-N-[(4-取代 2-吗啉基)甲基]苯甲酰胺的合成和评估揭示了有效的胃动力活性,这影响了大鼠的胃排空,强调了吗啉衍生物在胃肠道运动障碍中的潜力 (S. Kato 等,1992)。
酶抑制
已制备并测定了某些芳香磺酰胺抑制剂,包括那些含有吗啉基团的抑制剂,作为碳酸酐酶同工酶的抑制剂,显示出纳摩尔半数最大抑制浓度 (IC50),并表明它们在治疗应用中的潜力 (C. Supuran 等,2013)。
属性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-morpholin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-13-2-5-15(12-17(13)19)20-18(22)14-3-6-16(7-4-14)21-8-10-23-11-9-21/h2-7,12H,8-11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJXNMRZNGHNMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)N3CCOCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-4-(morpholin-4-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,4-dichloro-N-({5-[(3,4-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B4582070.png)


![ethyl 3-({[(2,4-dichlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B4582093.png)

![N-{4-[(diethylamino)carbonyl]phenyl}-3-iodobenzamide](/img/structure/B4582101.png)
![{2-[(6-ethyl-3-{[(3-methylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4582110.png)
![N-[2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4582122.png)
![N-propyl-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4582124.png)
![methyl 2-[({2-[(2-fluorophenoxy)acetyl]hydrazino}carbonothioyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4582135.png)
![3-{[(2-ethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4582139.png)

![N-{3-[(cyclopentylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4582155.png)